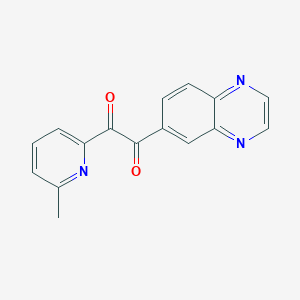

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione

Description

Infrared Spectroscopy

The IR spectrum exhibits two strong carbonyl stretches:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Pyridine ring: δ 8.15 (d, J = 7.6 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H)

- Quinoxaline ring: δ 8.90 (s, 1H), 8.40–8.20 (m, 2H), 7.95 (d, J = 8.4 Hz, 1H)

- Methyl group: δ 2.65 (s, 3H)

¹³C NMR (100 MHz, CDCl₃):

UV-Vis Spectroscopy

The conjugated π-system absorbs strongly in the UV region:

- λₘₐₓ (MeOH): 265 nm (π→π* transition, quinoxaline), 310 nm (n→π* transition, diketone)

Molar absorptivity (ε) exceeds 10⁴ L·mol⁻¹·cm⁻¹, characteristic of extended conjugation.

Computational Modeling of Electronic Structure

DFT calculations at the M06-2X/6-311G++** level reveal:

- HOMO-LUMO gap: 3.8 eV, indicating moderate electronic stability

- Electrostatic potential (ESP): Negative regions localized on carbonyl oxygens (–42 kcal/mol) and aromatic nitrogens (–35 kcal/mol)

- Natural bond orbital (NBO) analysis: Delocalization of electron density from quinoxaline’s π-system to the diketone bridge (stabilization energy: 12.3 kcal/mol)

The diketone linker facilitates intramolecular charge transfer (ICT), as evidenced by a 0.25 Å difference in bond lengths between the ground and excited states in time-dependent DFT (TD-DFT) simulations. Polarizable continuum model (PCM) calculations in acetone show a 15 nm red shift in λₘₐₓ compared to gas-phase predictions, aligning with experimental UV-Vis data.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-10-3-2-4-13(19-10)16(21)15(20)11-5-6-12-14(9-11)18-8-7-17-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTPPHZSQCBWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625421 | |

| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364050-21-5 | |

| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione typically involves the formation of the 1,2-diketone linkage between the two heteroaryl moieties. The key steps include:

- Preparation of suitable heteroaryl precursors bearing reactive functional groups (e.g., aldehydes, ketones, or halides).

- Formation of the diketone via condensation or coupling reactions.

- Purification and characterization of the final diketone product.

Specific Synthetic Routes

Condensation of Diketone Precursors with Aldehydes and Ammonium Acetate

A reported method involves the condensation of a diketone intermediate with aldehydes in the presence of ammonium acetate to form imidazole derivatives, which can be further transformed into diketone compounds structurally related to this compound. Although this method is primarily used for imidazole synthesis, the underlying chemistry of diketone formation is relevant.

- Reaction Conditions: Room temperature, solvent mixtures such as tert-butyl methyl ether and methanol.

- Yields: Moderate to high (38% to 83% depending on substituents).

- Notes: The use of ammonium acetate facilitates cyclization and condensation steps.

Hydration and Oxidation Steps

The preparation of key intermediates such as 1-(6-methylpyridin-2-yl)ethanone can be achieved by hydration of alkynyl precursors (e.g., 5-ethynyl-2-methylpyridine) in acidic media, followed by oxidation to diketones. This step is crucial for introducing the keto groups necessary for diketone formation.

- Typical Conditions: Sulfuric acid and toluene mixture (4:1), 50–80°C, 2–16 hours.

- Isolation: Extraction with ethyl acetate and concentration.

- Yield: Typically >90%.

Data Table: Summary of Preparation Methods

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Ethynyl-2-methylpyridine | Hydration in H2SO4/toluene (4:1), 50–80°C, 2–16 h | 1-(6-methylpyridin-2-yl)ethanone | >90 | Key intermediate for diketone synthesis |

| 2 | 1-(6-methylpyridin-2-yl)ethanone + 4-bromophenylmethylsulfone | Pd(OAc)2, tri-tert-butyl-phosphonium tetrafluoborate, 40°C, 16 h | Coupled intermediate | High | Palladium-catalyzed coupling |

| 3 | Coupled intermediate | Oxidation (e.g., H2O2 or organic peroxides) | Diketone derivative | Variable | Introduces diketone functionality |

| 4 | Diketone intermediate + quinoxalin-6-yl aldehyde + NH4OAc | Condensation in t-BuOMe/MeOH, room temp | This compound | Moderate to high | Final product formation |

Research Findings and Notes

- The condensation approach using ammonium acetate is versatile for constructing heterocyclic diketones and related imidazole derivatives, which can be precursors or analogs of the target compound.

- Palladium-catalyzed coupling reactions provide a robust method for assembling complex heteroaryl ethanone structures, which can be further oxidized to diketones.

- Hydration of alkynyl pyridine derivatives is an efficient route to key ketone intermediates, facilitating subsequent coupling and oxidation steps.

- Avoidance of hazardous reagents such as cyanides and tungsten catalysts is a significant advantage in modern synthetic routes.

- The yields and reaction conditions vary depending on the substituents and specific heteroaryl partners, but overall, the methods provide good to excellent yields with manageable reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and quinoxaline rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione as an anticancer agent. A notable case study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression, particularly the ALK5 pathway. For instance, a synthesized derivative showed an IC50 value of 4.69 μM against ALK5, indicating potent inhibitory activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested against bacterial and fungal strains, revealing promising results. The structure-activity relationship (SAR) studies indicated that modifications to the quinoxaline moiety could enhance antimicrobial efficacy . The compound's ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Organic Electronics

In material science, this compound has been explored for its potential use in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve charge transport efficiency and stability .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives using palladium and copper catalysis .

Derivative Exploration

Exploring derivatives of this compound has led to the identification of several analogs with enhanced biological activities. For example, modifications at the nitrogen positions within the quinoxaline ring have resulted in compounds with improved selectivity against specific cancer cell lines .

Toxicological Assessments

Toxicological evaluations are crucial for determining the safety profile of this compound. Preliminary studies indicate that while certain derivatives exhibit potent biological activities, they also require careful assessment regarding their toxicity to ensure therapeutic viability .

Mechanism of Action

The mechanism of action for 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione: can be compared with other compounds containing pyridine and quinoxaline rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and quinoxaline rings, which may confer unique electronic and biological properties.

Biological Activity

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features both a methylpyridine and a quinoxaline moiety, which contribute to its reactivity and interaction with various biological targets. This article explores its biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : C14H12N2O2

- Molecular Weight : 240.26 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Inhibition of ALK5

A study demonstrated that derivatives of this compound can inhibit the ALK5 receptor, which is involved in the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, one derivative showed an IC50 value of 4.69 μM for ALK5 inhibition, indicating significant activity against this target .

2. Antifibrotic Properties

Compounds related to this structure have been studied for their anti-fibrotic properties, particularly in the context of liver fibrosis. The interaction with specific receptors or enzymes may lead to therapeutic effects in fibrotic diseases.

3. Anticancer Potential

The compound's structure suggests potential anticancer activity, as similar compounds have been reported to interact with cancer cell pathways. Ongoing studies are investigating its efficacy against various cancer types.

Synthesis Methods

The synthesis of this compound can be achieved through several multi-step organic reactions:

Synthetic Routes

- Formation of the Pyridine Moiety : Starting from 6-methylpyridine, functionalization reactions introduce necessary substituents.

- Formation of the Quinoxaline Moiety : Quinoxaline can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

- Coupling Reactions : The two moieties are coupled through Friedel-Crafts acylation or other carbon-carbon bond-forming reactions .

Study on ALK5 Inhibition

A series of synthesized 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles were evaluated for their biological activity against ALK5 and p38α MAP kinase pathways. The study found that these triazoles exhibited selective inhibition of ALK5 without significantly affecting p38α MAP kinase activity .

| Compound | ALK5 Inhibition (%) at 10 μM | IC50 (μM) |

|---|---|---|

| 12k | 80.8% | 4.69 |

| Control | - | - |

Antifibrotic Activity Research

Research has indicated that compounds similar to this compound have shown effectiveness in reducing fibrosis markers in liver tissues during experimental studies.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione to improve yield?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 6-methylpyridine-2-carbaldehyde and quinoxaline-6-carboxylic acid derivatives. Key parameters include using a NaOH-methanol system (1:1 v/v) under reflux for 24 hours, followed by purification via column chromatography. In analogous syntheses, yields ranged from 24% to 52%, depending on substituent electronic effects and steric hindrance . To improve yield, consider adjusting reaction time (e.g., 36 hours) or using a catalytic base like KOH to enhance reactivity.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine 1H/13C NMR and HRMS for rigorous characterization. For example:

- 1H NMR : Look for diagnostic signals such as aromatic protons (δ 7.54–9.40 ppm) and methyl groups (δ 2.50–3.00 ppm) .

- HRMS : Compare observed ([M + H]+) values with theoretical calculations (e.g., Δ < 1 ppm error). Discrepancies > 2 ppm suggest impurities or incorrect assignments .

- Purity can be confirmed via HPLC (C18 column, acetonitrile-water gradient) with UV detection at 254 nm.

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound’s diketone moiety may degrade under prolonged light exposure or acidic conditions. Store in amber vials at –20°C under inert gas (N2 or Ar). Monitor stability via periodic NMR comparisons (e.g., check for keto-enol tautomerism or hydrolysis products) .

Advanced Research Questions

Q. How can contradictory NMR or HRMS data be resolved during structural elucidation?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected δ194.5 ppm for carbonyl carbons) may arise from solvent effects or paramagnetic impurities. Use deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-dependent shifts. For HRMS deviations (e.g., observed 213.0657 vs. calculated 213.0664), re-calibrate the instrument with a reference standard (e.g., sodium formate) and re-run in high-resolution mode. Cross-validate with 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity .

Q. What experimental strategies can assess the environmental persistence of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework ():

- Abiotic studies : Measure hydrolysis rates (pH 5–9 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm).

- Biotic studies : Use microbial degradation assays (e.g., soil microcosms) and track metabolite formation via LC-MS/MS.

- Partitioning : Determine logP (octanol-water) and soil adsorption coefficients (Kd) to predict environmental mobility .

Q. How can researchers address low synthetic yields in scaled-up reactions?

- Methodological Answer : Low yields (e.g., 24% for analog 4q in ) often result from competing side reactions (e.g., diketone dimerization). Mitigate this by:

- Using slow addition of reactants to control exothermicity.

- Employing flow chemistry to enhance mixing and heat dissipation.

- Introducing protecting groups (e.g., tert-butyldimethylsilyl) for sensitive moieties .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) . For example:

- Dock the compound into quinoxaline-binding enzymes (e.g., kinases) to predict binding affinity.

- Validate with SPR using immobilized protein targets; measure dissociation constants (KD) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.